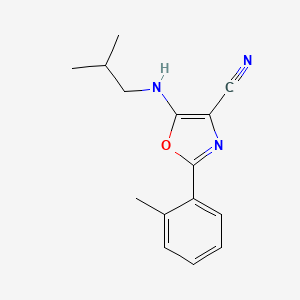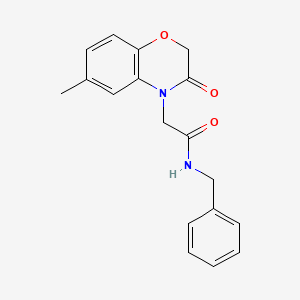![molecular formula C19H21ClN2O2 B5752684 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of various autoimmune diseases and B-cell malignancies.
Mecanismo De Acción
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. The inhibition of BTK by 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide prevents the activation of downstream signaling pathways and leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell receptor signaling and the proliferation of B-cells. In addition, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to induce apoptosis in B-cell malignancies, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain biological systems. In addition, it may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide. One potential direction is the development of combination therapies involving 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide and other inhibitors of B-cell receptor signaling. Another potential direction is the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of more potent and selective inhibitors of BTK may lead to the development of more effective therapies for autoimmune diseases and B-cell malignancies.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide involves a multi-step process starting from readily available starting materials. The first step involves the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base to form the corresponding piperidinylbenzyl alcohol. The next step involves the reaction of the piperidinylbenzyl alcohol with 4-chlorophenyl isocyanate to form the corresponding benzamide. The final step involves the purification of the product by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases and B-cell malignancies. It has been shown to inhibit B-cell receptor signaling and prevent the proliferation of B-cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also shown potential in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propiedades
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXUKVCHCGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

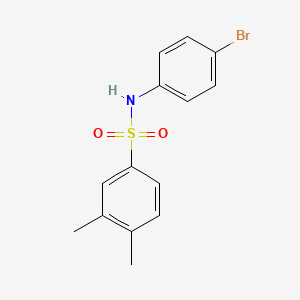
![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)

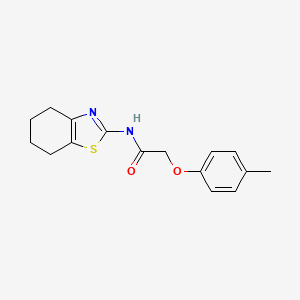
![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)
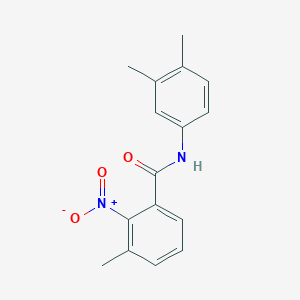
![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
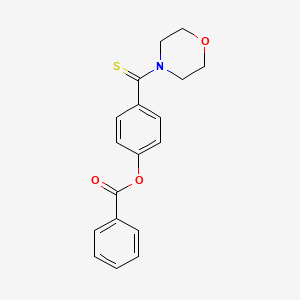
![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)
